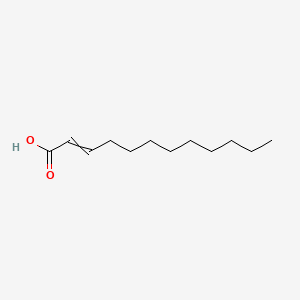

2-Dodecenoic acid

Description

Dodecenoic Acid is a monounsaturated medium-chain fatty acid with a 12-carbon backbone and the sole double bond originating from the 1st, 2nd, 3rd, 5th, 6th, 8th or 10th position from the methyl end.

Structure

3D Structure

Properties

IUPAC Name |

dodec-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871073 | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-16-2 | |

| Record name | 2-Dodecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Thermodynamic Paradox of α,β-Unsaturated Fatty Acids: Stability, Electrophilicity, and Implications in Drug Development

Executive Summary

In the landscape of lipid biochemistry and drug design, α,β-unsaturated fatty acids (such as electrophilic oxo-fatty acids and sorbic acid derivatives) occupy a unique and often misunderstood chemical space. As a Senior Application Scientist, I frequently encounter a fundamental misconception regarding these molecules: the conflation of thermodynamic stability with chemical inertness.

These lipids sit in a thermodynamic "sink" due to the extended π-conjugation between their alkene and carbonyl groups. However, this exact structural feature dramatically lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO), rendering them highly reactive toward soft nucleophiles. This whitepaper deconstructs the thermodynamic principles governing α,β-unsaturated fatty acids, explores their kinetic reactivity via Michael addition, and provides a self-validating experimental framework for profiling these dual-natured molecules in drug development.

The Thermodynamic Basis of Conjugation and Stability

The defining feature of an α,β-unsaturated fatty acid is the resonance delocalization of π-electrons across the adjacent carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds.

Resonance Stabilization Energy

The overlap of the adjacent p-orbitals creates a continuous π-system that lowers the overall ground-state energy of the molecule. When compared to isomers with isolated double bonds (e.g., β,γ-unsaturated fatty acids), the conjugated α,β-system provides a thermodynamic stabilization energy of approximately 6.0 kcal/mol 1. Because of this stabilization, the conversion of β,γ-unsaturated isomers into α,β-unsaturated forms is a highly favorable, thermodynamically driven process 2.

Geometric Isomerization (Z vs. E)

Within the conjugated system, the trans (E) configuration is thermodynamically favored over the cis (Z) configuration. The cis conformation introduces steric strain between the alkyl chain and the carbonyl oxygen, raising the ground-state energy. Consequently, in biological systems and during thermal stress, cis-α,β-unsaturated lipids spontaneously isomerize to the more stable trans configuration to minimize steric hindrance.

Quantitative Thermodynamic Parameters

To visualize the energetic landscape, the core thermodynamic parameters driving the behavior of these lipids are summarized below:

| Parameter | Value / Trend | Mechanistic Cause |

| Conjugation Stabilization Energy | ~6.0 kcal/mol | Delocalization of π-electrons across C=C and C=O [[1]]() |

| π-Bond Dissociation Energy | ~60.0 kcal/mol | Cleavage required during nucleophilic attack 3 |

| σ-Bond Formation Energy (C-C) | ~80.0 kcal/mol | Thermodynamic driving force for adduct formation 3 |

| Positional Isomerization (β,γ → α,β) | Exergonic (ΔG < 0) | Drive towards the thermodynamic sink of conjugation 2 |

| Geometric Isomerization (Z → E) | Exergonic (ΔG < 0) | Minimization of steric hindrance |

The Electrophilic Paradox: Kinetic Reactivity via Michael Addition

While α,β-unsaturated fatty acids are thermodynamically stable, the electronegative oxygen atom of the carbonyl group withdraws electron density via resonance. This significantly lowers the energy of the LUMO, making the β-carbon highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of soft nucleophiles.

This reaction, known as a Michael addition , is the primary mechanism by which these lipids exert their biological effects. The thermodynamic driving force for the Michael addition is the highly favorable exchange of a relatively weak C-C π-bond (~60 kcal/mol) for a much stronger C-S or C-C σ-bond (~80 kcal/mol) 3. Biologically, this manifests as covalent adduction to nucleophilic amino acids (e.g., cysteine) on critical redox-regulatory proteins, facilitating GPCR-independent signaling pathways 4.

Reaction pathway of α,β-unsaturated fatty acids undergoing thiol-Michael addition.

Experimental Workflow: Decoupling Stability from Reactivity

To properly evaluate an α,β-unsaturated fatty acid candidate in drug development, researchers must decouple its thermodynamic stability (resistance to degradation/isomerization) from its kinetic reactivity (rate of covalent adduction). Below is a self-validating protocol designed to achieve this.

Protocol: Thiol-Reactivity and Isomerization Assay

Objective: To quantify the pseudo-first-order rate of Michael addition while simultaneously monitoring geometric/positional isomerization.

-

Step 1: Substrate Preparation. Dissolve the α,β-unsaturated fatty acid in a physiologically relevant buffer (PBS, pH 7.4) utilizing 5% DMSO to ensure micelle-free solubility.

-

Step 2: Nucleophile Introduction. Introduce a 10-fold molar excess of Glutathione (GSH).

-

Causality: Using a vast excess of GSH ensures pseudo-first-order kinetics. This mathematically simplifies the rate constant calculation, allowing us to isolate and measure the specific electrophilicity of the fatty acid without concentration-dependent confounding variables.

-

-

Step 3: Time-Course Sampling & Quenching. Aliquot samples at predefined intervals (0, 5, 15, 30, 60 mins) and quench immediately with 1% Formic Acid.

-

Causality: Thiol-Michael additions are reversible. Lowering the pH protonates the thiolate anion of GSH, instantly halting the reverse reaction and "freezing" the equilibrium state for accurate downstream measurement.

-

-

Step 4: LC-MS/MS Quantification. Analyze the quenched samples using Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent lipid and the formation of the GSH-adduct.

-

Step 5: 1H-NMR Analysis for Isomerization. In a parallel D2O/PBS setup (without GSH), monitor the vinyl protons (δ 5.5–7.5 ppm) over the same time course.

-

Causality: LC-MS/MS cannot easily differentiate between cis and trans isomers of the same mass. The chemical shift and coupling constants (J-values) of vinyl protons in NMR definitively distinguish between Z and E isomers, revealing if the unreacted fraction is undergoing thermodynamically driven geometric isomerization rather than degradation.

-

Experimental workflow for assessing kinetic reactivity and thermodynamic stability.

Implications in Drug Development

Understanding the thermodynamic and kinetic profile of α,β-unsaturated fatty acids is critical for the design of Targeted Covalent Inhibitors (TCIs) and anti-inflammatory lipid mediators. Because these molecules are thermodynamically stable, they can survive systemic circulation longer than highly reactive hydroperoxides. However, their finely tuned LUMO allows them to act as "soft" electrophiles, reacting selectively with "soft" nucleophiles (like highly acidic cysteine residues on Keap1 or NF-κB) while ignoring "hard" nucleophiles (like amines on DNA). This thermodynamic-kinetic balance is the cornerstone of their therapeutic efficacy and safety profile.

References

- Source: National Institutes of Health (NIH)

- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL

- Bond properties of unsaturated aldehydes and ketones Source: Qorganica URL

- The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL

Sources

- 1. Bond prop. unsaturated carbonyls [qorganica.es]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Horizons of cis-2-Dodecenoic Acid: A Technical Guide to DSF-Mediated Antimicrobial and Antibiofilm Efficacy

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) and biofilm-associated chronic infections has necessitated a paradigm shift in drug development—moving away from purely bactericidal agents toward compounds that modulate microbial behavior. Among the most promising of these behavioral modulators is cis-2-dodecenoic acid (BDSF) , a Diffusible Signal Factor (DSF) family quorum sensing (QS) molecule originally identified in Burkholderia cenocepacia[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of BDSF, quantify its cross-kingdom antimicrobial efficacy, and provide self-validating experimental protocols for researchers looking to integrate DSF-family molecules into next-generation therapeutic pipelines.

Molecular Profile and Signaling Architecture

BDSF (C12:Δ2) is structurally characterized by a 12-carbon fatty acyl chain with a double bond in the cis configuration between the C2 and C3 positions. It differs from the canonical Xanthomonas campestris DSF (cis-11-methyl-2-dodecenoic acid) by lacking a methyl group at the C-11 position[1]. Its mechanism of action is distinctly bipartite, functioning both as an intraspecies regulator and a potent interspecies/cross-kingdom disruptor.

Intraspecies Regulation: The c-di-GMP Axis

In B. cenocepacia, BDSF binds with high affinity to the PAS domain of the RpfR receptor . This binding induces an allosteric conformational change that stimulates the receptor's EAL domain, functioning as a phosphodiesterase[2]. The resulting2 triggers a phenotypic switch that modulates swarming motility, biofilm maturation, and virulence factor expression[2].

Interspecies and Cross-Kingdom Interference

BDSF's therapeutic potential lies heavily in its ability to hijack the signaling networks of competing pathogens:

-

Bacterial Interference (Pseudomonas aeruginosa): Exogenous BDSF downregulates the transcriptional expression of key QS regulators (lasR, pqsR, rhlR) and3 at micromolar concentrations, effectively stripping the pathogen of its primary virulence mechanisms[3].

-

Fungal Interference (Candida albicans): BDSF blocks the critical yeast-to-hyphae morphological switch by4, rendering the fungus incapable of forming robust biofilms[4].

BDSF signaling pathways and cross-kingdom antimicrobial interference mechanisms.

Quantitative Efficacy Profile

To facilitate rapid decision-making for drug development professionals, the following table synthesizes the quantitative inhibitory effects of BDSF across different pathogenic models.

| Target Organism | Compound | Concentration | Phenotypic Effect | Mechanistic Target |

| Candida albicans | BDSF | 30 µM | ~70% reduction in germ-tube formation without inhibiting yeast growth[4]. | Downregulation of HWP1 (~90%) and ALS3 (70–80%)[4]. |

| Candida albicans | BDSF | 300 µM | ~90% reduction in biofilm formation (when added at 0h attachment phase)[4]. | Complete blockade of morphological switch[4]. |

| Pseudomonas aeruginosa | BDSF | 0.5 mM | 44.4% reduction in biofilm formation[3]. | Interference with lasR, pqsR, rhlR and T3SS[3]. |

| Persister Cells (P. aeruginosa & E. coli) | cis-DA / BDSF | 310 nM | 5[5]. | Stimulation of metabolic activity without increasing cell division[5]. |

Validated Experimental Methodologies

As an application scientist, I emphasize that robust data stems from protocols where causality is understood and self-validation is built-in. Below are the standardized workflows for investigating BDSF.

Protocol 1: High-Throughput Static Microtiter Biofilm Inhibition Assay

This assay differentiates between biofilm inhibition (preventing formation) and biofilm dispersion (breaking down mature matrix).

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the target strain (e.g., C. albicans SC5314) overnight. Wash and resuspend in RPMI 1640 medium to a standardized OD₆₀₀ of 0.1.

-

Causality: Standardizing the initial optical density ensures that attachment kinetics are reproducible and not confounded by varying initial metabolic states.

-

-

Attachment Phase: Aliquot 100 µL of the suspension into a 96-well polystyrene plate. Incubate at 37°C for 90 minutes.

-

Causality: This 90-minute window allows for initial irreversible binding to the surface without forming a mature extracellular polymeric substance (EPS), isolating the "attachment" variable.

-

-

BDSF Treatment: Aspirate non-adherent cells. Add fresh media containing varying concentrations of BDSF (e.g., 30 µM to 300 µM). For dispersion assays, delay this addition until 24 hours post-attachment.

-

XTT Reduction Assay: After 24 hours of treatment, wash the wells and add XTT/menadione solution. Incubate in the dark for 2 hours, then measure absorbance at 490 nm.

-

Causality: Unlike Crystal Violet (CV) which stains live/dead cells and EPS indiscriminately, XTT is reduced by mitochondrial dehydrogenases of metabolically active cells, providing a direct readout of living biofilm biomass.

-

Self-Validating System: Parallel wells must be stained with 0.1% Crystal Violet to quantify total biomass alongside the XTT metabolic readout. A divergence between XTT and CV signals (e.g., high CV, low XTT) indicates the presence of metabolically dormant persister cells rather than true biofilm eradication.

Standardized workflow for BDSF biofilm inhibition and metabolic quantification.

Protocol 2: Transcriptional Profiling of Morphological Switch Genes (RT-qPCR)

To prove that BDSF acts via signaling interference rather than mere toxicity, we must track the mRNA expression of target genes (HWP1, ALS3).

Step-by-Step Methodology:

-

Induction and Treatment: Induce hyphal formation in C. albicans using RPMI 1640 at 37°C. Simultaneously treat with 60 µM BDSF.

-

RNA Extraction (Time-Critical): Harvest cells exactly 4 hours post-induction using a mechanical bead-beating method combined with a standardized RNA extraction kit.

-

Causality: The yeast-to-hyphae transition is an early event. Harvesting at 4 hours captures the peak transcriptional burst of hyphae-specific genes before stationary phase downregulation occurs.

-

-

cDNA Synthesis & qPCR: Synthesize cDNA and run qPCR using SYBR Green chemistry.

Self-Validating System: Include a no-reverse-transcriptase (NRT) control to rule out genomic DNA contamination. Crucially, normalize against two independent housekeeping genes (e.g., ACT1 and PMA1). This dual-normalization ensures that observed downregulations in HWP1 are specific signaling effects, not artifacts of global transcriptional suppression caused by high BDSF concentrations.

Drug Development Outlook & Synergistic Applications

The future of cis-2-dodecenoic acid in clinical applications lies in adjuvant therapy . Because BDSF does not readily destroy pre-formed biofilms on its own, its highest value is realized when used sequentially or synergistically with traditional antimicrobials (e.g., ciprofloxacin, tobramycin, or tetracycline)[5][6].

By inducing biofilm dispersion and reverting dormant persister cells to a metabolically active state, BDSF strips pathogens of their phenotypic tolerance[5]. This mechanism effectively lowers the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics, rescuing the efficacy of legacy drugs against multi-drug resistant (MDR) strains.

References

-

The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia Source: NIH / Infection and Immunity URL:[Link]

-

Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid Source: Microbiology Society / Journal of Medical Microbiology URL:[Link]

-

Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS Source: NIH / BMC Microbiology URL:[Link]

-

Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State Source: ASM Journals / Infection and Immunity URL:[Link]

Sources

- 1. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

Comprehensive Physicochemical Profiling of 2-Dodecenoic Acid: Analytical Constants and Methodologies

Introduction

2-Dodecenoic acid (C12H22O2) is an α,β -unsaturated medium-chain fatty acid that serves critical roles ranging from a synthetic intermediate in materials science to a keystone signaling molecule in microbial ecology[1]. Precise physicochemical characterization of this molecule is paramount for drug development professionals and formulation scientists, as the presence of the C2=C3 double bond profoundly alters its thermodynamic and pharmacokinetic behavior compared to its saturated counterpart, lauric acid. This whitepaper synthesizes the core physicochemical constants of 2-dodecenoic acid and outlines field-proven, self-validating analytical protocols for their determination.

Molecular Weight and Core Physicochemical Constants

The molecular architecture of 2-dodecenoic acid consists of a 12-carbon aliphatic chain with a single degree of unsaturation at the alpha-beta position[2]. This specific structural feature restricts bond rotation, influencing molecular volume, polarizability, and lipid-water partition coefficients.

| Physicochemical Property | Value | Analytical Source / Method |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Exact Mass | 198.16198 Da | Mass Spectrometry[1] |

| LogP (Octanol/Water) | 4.48 - 5.02 | ALOGPS / ChemAxon[3] |

| pKa (Strongest Acidic) | 4.62 - 5.03 | Predicted / Potentiometric[3] |

| Density | ~0.922 g/cm³ | Pycnometry (Predicted)[4] |

| Refractive Index | 1.463 ± 0.02 | Refractometry[5] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Melting Point (trans isomer) | ~23 °C | Differential Scanning Calorimetry |

Stereochemistry and Biological Relevance

The stereochemistry of the double bond is the primary determinant of the molecule's physical state and biological activity.

-

cis-2-Dodecenoic Acid (BDSF) : In nature, the cis isomer functions as a Diffusible Signal Factor (DSF) in the quorum-sensing network of Burkholderia cenocepacia[6]. The cis configuration introduces a steric "kink" in the aliphatic tail, which disrupts the crystal lattice packing. This reduction in intermolecular Van der Waals forces lowers the melting point, rendering the cis isomer a liquid at standard room temperature. It is highly active in regulating biofilm dispersal and virulence[6].

-

trans-2-Dodecenoic Acid : Conversely, the trans isomer is widely utilized as a synthetic intermediate for long-chain fatty acid donors. The linear geometry of the trans double bond allows for tighter molecular packing, resulting in a solid state at room temperature with a melting point of approximately 23 °C.

Fig 1: Quorum sensing signaling pathway of cis-2-dodecenoic acid (BDSF).

Experimental Protocols for Physicochemical Determination

To ensure scientific integrity, the determination of these constants must rely on self-validating analytical systems. Below are the field-proven methodologies for characterizing 2-dodecenoic acid.

Protocol 1: GC-MS Determination of Molecular Weight

Causality & Rationale : Direct Gas Chromatography-Mass Spectrometry (GC-MS) of free medium-chain fatty acids often results in severe peak tailing and thermal degradation due to the highly polar carboxylic acid group interacting with the column stationary phase. Derivatization to Fatty Acid Methyl Esters (FAMEs) mitigates this by masking the polar group, thereby increasing volatility and thermal stability for accurate mass determination.

Step-by-Step Workflow :

-

Derivatization : React 1.0 mg of 2-dodecenoic acid with 1 mL of Boron trifluoride-methanol solution (14% w/v) in a sealed glass vial at 60 °C for 30 minutes.

-

Extraction : Cool to room temperature. Add 1 mL of GC-grade hexane and 1 mL of saturated aqueous NaCl. Vortex vigorously for 60 seconds. Centrifuge to separate the phases, and isolate the upper organic (hexane) layer containing the FAME.

-

Injection : Inject 1 µL of the hexane extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).

-

Validation : Analyze the mass spectrum. The self-validating metric is the identification of the molecular ion peak [M]+ at m/z 212. This confirms the addition of a methyl group (+14 Da) to the parent molecular weight of 198.30 g/mol [1].

Protocol 2: Potentiometric Titration for pKa Determination

Causality & Rationale : 2-Dodecenoic acid is highly hydrophobic, possessing a LogP of approximately 4.8[3]. Attempting a standard aqueous titration will result in precipitation of the protonated acid, yielding erratic pH readings. A co-solvent system (methanol/water) is strictly required to maintain solubility, followed by mathematical extrapolation to determine the true aqueous pKa.

Step-by-Step Workflow :

-

Solvent Preparation : Prepare three co-solvent mixtures: 30%, 40%, and 50% (v/v) methanol in water. Add KCl to a final concentration of 0.15 M in each to maintain a constant ionic strength.

-

Titration : Dissolve 2-dodecenoic acid to a concentration of 1 mM in each solvent mixture. Titrate with standardized 0.01 M KOH using a calibrated glass pH electrode under a nitrogen blanket to prevent CO2 absorption.

-

Data Processing : Calculate the apparent pKa (psKa) for each methanol/water ratio using the Henderson-Hasselbalch equation at the half-equivalence point.

-

Yasuda-Shedlovsky Extrapolation : Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3). The y-intercept provides the validated aqueous pKa (~4.62 - 4.79).

Protocol 3: Differential Scanning Calorimetry (DSC) for Melting Point

Causality & Rationale : Traditional capillary melting point apparatuses lack the precision required for lipid isomers that may exhibit polymorphism or exist as oils near room temperature. DSC provides a highly accurate, self-validating measurement of phase transitions by quantifying the exact heat flow, easily distinguishing between cis and trans isomers based on their endothermic melting peaks.

Step-by-Step Workflow :

-

Sample Loading : Accurately weigh 3.0 to 5.0 mg of the 2-dodecenoic acid sample into an aluminum DSC pan. Hermetically seal the pan with a press.

-

Thermal Cycling : Place the sample and an empty reference pan into the DSC cell. Equilibrate the system at -20 °C. Heat at a controlled rate of 5 °C/min up to 50 °C under a continuous nitrogen purge (50 mL/min).

-

Integration : Analyze the thermogram. Identify the onset temperature of the primary endothermic peak. For the trans isomer, this onset precisely validates the melting point at ~23 °C.

Fig 2: Self-validating analytical workflow for physicochemical characterization.

References

-

National Center for Biotechnology Information. "2-Dodecenoic acid | C12H22O2 - PubChem" PubChem Database.[Link]

-

National Center for Biotechnology Information. "cis-2-Dodecenoic acid | C12H22O2 - PubChem" PubChem Database.[Link]

-

The Metabolomics Innovation Centre. "Showing Compound trans-Dodec-2-enoic acid (FDB027876)" FooDB.[Link]

-

Deng, Y., et al. "Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex" Infection and Immunity (PMC).[Link]

-

The Good Scents Company. "2-dodecenoic acid 4412-16-2" TGSC Information System.[Link]

Sources

- 1. 2-Dodecenoic acid | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodec-2-enoic acid | C12H22O2 | CID 5282729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound trans-Dodec-2-enoic acid (FDB027876) - FooDB [foodb.ca]

- 4. 2-dodecenoic acid 4412-16-2 [thegoodscentscompany.com]

- 5. (E)-2-dodecenoic acid 32466-54-9 [thegoodscentscompany.com]

- 6. Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Life of 2-Dodecenoic Acid: A Technical Guide to its Natural Occurrence and Function in Bacterial and Plant Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Cross-Kingdom Communication

2-Dodecenoic acid, a 12-carbon unsaturated fatty acid, has emerged as a significant signaling molecule in the microbial world, orchestrating complex behaviors in a density-dependent manner. In its cis-isomeric form, it is widely known as the Burkholderia Diffusible Signal Factor (BDSF), a key player in quorum sensing (QS), the sophisticated communication system bacteria use to coordinate group activities such as biofilm formation, virulence, and motility[1][2]. While its role in bacterial systems is increasingly well-defined, its presence and function in the plant kingdom are less direct but equally intriguing. Evidence suggests that plants can perceive and respond to this bacterial signal, activating their own defense mechanisms in a process known as priming[3]. This guide provides an in-depth technical exploration of the natural occurrence, biosynthesis, and physiological roles of 2-dodecenoic acid in both bacterial and plant systems, offering insights for researchers in microbiology, plant science, and drug development.

Part 1: 2-Dodecenoic Acid in Bacterial Systems: The Language of Quorum Sensing

In numerous Gram-negative bacteria, particularly within the genera Burkholderia and Xanthomonas, cis-2-dodecenoic acid is a central signaling molecule in the Diffusible Signal Factor (DSF) family of QS signals[1][4]. These fatty acid signals are crucial for regulating traits that are critical for the bacteria's survival, pathogenesis, and interaction with their environment.

Biosynthesis of cis-2-Dodecenoic Acid (BDSF)

The synthesis of BDSF is a specialized enzymatic process that diverts an intermediate from the fatty acid synthesis pathway. The key enzyme responsible for this is RpfF, a bifunctional protein with both dehydratase and thioesterase activities[5][6][7].

The biosynthetic pathway can be summarized in two main steps:

-

Dehydration: RpfF catalyzes the dehydration of a 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to form cis-2-dodecenoyl-ACP[5][6].

-

Thioesterase Activity: The same RpfF enzyme then cleaves the thioester bond of cis-2-dodecenoyl-ACP, releasing the free cis-2-dodecenoic acid (BDSF) and holo-ACP[5][6].

The production of BDSF is tightly regulated and often increases in a cell-density-dependent manner, peaking during the mid-exponential to late stationary growth phases[8].

The BDSF Signaling Pathway in Burkholderia cenocepacia

The perception and transduction of the BDSF signal in Burkholderia cenocepacia are mediated by the RpfR protein, a complex sensor and response regulator[9][10][11]. This signaling cascade ultimately modulates the intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP), which in turn controls various downstream physiological processes[12][13][14][15].

The key components of the signaling pathway are:

-

RpfR: This protein contains a Per-Arnt-Sim (PAS) sensor domain that directly binds to BDSF, a GGDEF domain (for c-di-GMP synthesis), and an EAL domain (for c-di-GMP degradation)[11].

-

BDSF Binding: When the extracellular concentration of BDSF reaches a certain threshold, it binds to the PAS domain of RpfR[9][10].

-

Conformational Change and c-di-GMP Degradation: This binding induces a conformational change in RpfR, activating its EAL domain's phosphodiesterase activity. This leads to the degradation of c-di-GMP to 5'-phosphoguanylyl-(3',5')-guanosine (pGpG)[9][12][13][15].

-

Downstream Effects: The decrease in intracellular c-di-GMP levels triggers a cascade of gene expression changes, leading to the regulation of phenotypes such as biofilm dispersal, decreased virulence factor production, and altered motility[12][13][14][15].

Caption: Conceptual workflow of plant defense priming by 2-dodecenoic acid.

Part 3: Methodologies for the Study of 2-Dodecenoic Acid

Accurate extraction and quantification of 2-dodecenoic acid from complex biological matrices are essential for understanding its physiological roles. The following protocols provide a framework for these analyses.

Protocol 1: Extraction of 2-Dodecenoic Acid from Bacterial Culture Supernatant

This protocol is adapted for the extraction of cis-2-dodecenoic acid from the culture supernatant of bacteria like Burkholderia cenocepacia.

Materials:

-

Bacterial culture

-

Centrifuge and appropriate tubes

-

Ethyl acetate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Culture Growth: Grow the bacterial strain in a suitable liquid medium to the desired growth phase (e.g., late stationary phase for maximal BDSF production).

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Solvent Extraction: Add an equal volume of ethyl acetate to the supernatant (1:1 v/v) in a separatory funnel. Mix vigorously for 5 minutes and allow the phases to separate.

-

Collection of Organic Phase: Collect the upper organic (ethyl acetate) phase.

-

Repeated Extraction: Repeat the extraction of the aqueous phase twice more with equal volumes of ethyl acetate to maximize recovery.

-

Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent to dryness using a rotary evaporator.

-

Storage: Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or ethanol) and store in a glass vial at -20°C for further analysis.

Protocol 2: Extraction of Free Fatty Acids from Plant Tissues

This protocol provides a general method for the extraction of free fatty acids from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Mortar and pestle or homogenizer

-

Chloroform/methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant tissue in a mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

-

Lipid Extraction: Add the homogenized tissue to a glass centrifuge tube containing a chloroform/methanol mixture (2:1, v/v). Vortex thoroughly for 2-5 minutes.

-

Phase Separation: Add 0.9% NaCl solution to the mixture to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8. Vortex again and then centrifuge (e.g., 2,000 x g for 10 minutes) to separate the phases.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.

-

Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Storage: Resuspend the lipid extract in a small volume of chloroform or another suitable solvent and store at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 3: Quantification of 2-Dodecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must first be derivatized to increase their volatility. The most common method is the formation of fatty acid methyl esters (FAMEs).

Materials:

-

Dried fatty acid extract

-

BF3-methanol solution (14%) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a wax or high-cyanopropyl stationary phase for isomer separation)

Procedure:

-

Derivatization (Methylation): a. To the dried lipid extract, add a known volume of BF3-methanol solution or methanolic HCl. b. Heat the mixture in a sealed vial at 60-100°C for 5-30 minutes. c. Cool the reaction mixture to room temperature.

-

Extraction of FAMEs: a. Add hexane and a saturated NaCl solution to the cooled mixture. b. Vortex thoroughly and allow the phases to separate. c. Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs. c. The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for quantification, using a standard curve of derivatized 2-dodecenoic acid.

Conclusion and Future Perspectives

2-Dodecenoic acid stands as a fascinating example of a molecule with a well-established role in bacterial communication and a more enigmatic, yet potentially significant, interaction with plant systems. For researchers in drug development, the BDSF signaling pathway presents a promising target for novel anti-infective strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. For plant scientists and agricultural researchers, understanding how plants perceive and respond to this bacterial signal opens up new avenues for developing biocontrol agents and priming agents that can enhance crop resilience.

Future research should focus on several key areas: a more thorough investigation into the potential for endogenous 2-dodecenoic acid production in plants, especially under conditions of biotic or abiotic stress; the identification of the specific plant receptors that perceive this molecule; and the elucidation of the complete signaling cascade it triggers in plant cells. A deeper understanding of the substrate specificity of the RpfF enzyme could also open doors for the bioengineering of novel signaling molecules. Continued exploration of this dual-faced molecule will undoubtedly yield valuable insights into the intricate chemical dialogues that shape the interactions between bacteria, plants, and their environment.

References

-

Boon, C., Deng, Y., Wang, L. H., He, Y. W., & Zhang, L. H. (2019). Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF. PLoS biology, 17(2), e3000123. [Link]

-

Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393–1403. [Link]

-

Deng, Y., Wu, J., Eberl, L., & Zhang, L. H. (2010). Structural and functional characterization of diffusible signal factor family quorum-sensing signals produced by members of the Burkholderia cepacia complex. Applied and environmental microbiology, 76(14), 4675–4683. [Link]

-

Deng, Y., Wu, J., Tao, F., & Zhang, L. H. (2012). Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover. Proceedings of the National Academy of Sciences, 109(38), 15479-15484. [Link]

-

Deng, Y., Chen, S., & Zhang, L. H. (2022). The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. Applied and Environmental Microbiology, 88(4), e02342-21. [Link]

-

Howe, G. A., & Schilmiller, A. L. (2002). Oxylipin metabolism in response to stress. Current opinion in plant biology, 5(3), 230-236. [Link]

-

Rahmani-Badi, A., Sepehr, S., & Marques, C. N. (2014). Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]

-

Bi, H., Christensen, Q. H., Feng, Y., Wang, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities. Molecular microbiology, 83(4), 840–855. [Link]

-

Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical orthopaedics and related research, 470(10), 2663–2670. [Link]

-

Sepehr, S., Rahmani-Badi, A., & Marques, C. N. (2015). Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in microbiology, 6, 396. [Link]

-

Bi, H., Wang, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities. Molecular microbiology, 83(4), 840-855. [Link]

-

Bi, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional homologue having both dehydratase and thioesterase activities. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Cis-2-Decenoic acid – Knowledge and References. Taylor & Francis Online. [Link]

-

Deng, Y., Boon, C., Eberl, L., & Zhang, L. H. (2009). Differential modulation of Burkholderia cenocepacia virulence and energy metabolism by the quorum-sensing signal BDSF and its synthase. Journal of bacteriology, 191(23), 7270–7278. [Link]

-

Römling, U., Gomelsky, M., & Galperin, M. Y. (2005). C-di-GMP: the dawning of a novel bacterial signalling system. Molecular microbiology, 57(3), 629–639. [Link]

-

IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

-

McCarthy, Y., Ryan, R. P., & Dow, J. M. (2013). BDSF analogues inhibit quorum sensing-regulated biofilm production in Xylella fastidiosa. Letters in applied microbiology, 57(6), 530–536. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. [Link]

-

ResearchGate. (2025, September 25). Elicitors Prime Plant Defence. [Link]

-

Jenal, U., Reinders, A., & Lori, C. (2017). Cyclic di-GMP: the first 25 years of a universal bacterial second messenger. Microbiology and molecular biology reviews, 81(2), e00047-16. [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

Mauch-Mani, B., Baccelli, I., Luna, E., & Flors, V. (2017). Defense priming: an adaptive part of induced resistance. Annual review of plant biology, 68, 485-512. [Link]

-

Andreou, A., & Feussner, I. (2009). Lipoxygenases—Structure and reaction mechanism. Phytochemistry, 70(13-14), 1504-1510. [Link]

-

Conrath, U. (2015). Recognizing plant defense priming. Trends in plant science, 20(11), 695-697. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, X. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 30(5), 896. [Link]

-

Engelberth, J., Alborn, H. T., Schmelz, E. A., & Tumlinson, J. H. (2004). Elicitors and priming agents initiate plant defense responses. Journal of chemical ecology, 30(8), 1599–1613. [Link]

-

Ryan, R. P., Fouhy, Y., Lucey, J. F., & Dow, J. M. (2006). Cyclic di-GMP signalling and the regulation of bacterial virulence. Molecular microbiology, 62(5), 1254–1264. [Link]

-

Futureco Bioscience. (2024, September 2). The Use of Elicitors in Plants as Defense Activators. [Link]

-

The Good Scents Company. (n.d.). 2-dodecenoic acid, 4412-16-2. [Link]

-

Mueller, S., Hilbert, B., Dueckers, K., & Weiler, E. W. (2008). General detoxification and stress responses are mediated by oxidized lipids through TGA transcription factors in Arabidopsis. The Plant Cell, 20(3), 768-785. [Link]

-

PubMed. (2015, November 4). Enzyme Substrate Specificity Conferred by Distinct Conformational Pathways. [Link]

-

PubMed. (n.d.). The two sides of enzyme-substrate specificity: lessons from the aspartic proteinases. [Link]

-

Wasternack, C., & Feussner, I. (2018). Specific roles of lipoxygenases in development and responses to stress in plants. Annual review of plant biology, 69, 385-411. [Link]

-

PubMed. (2022, February 22). The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. [Link]

-

PubMed. (2014, July 7). Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. [Link]

-

Kwasnik, A., et al. (2025, March 13). The Arabidopsis deNADding enzyme DXO1 modulates the plant immunity response. bioRxiv. [Link]

-

Taylor & Francis. (n.d.). Substrate specificity – Knowledge and References. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). cis-2-Dodecenoic acid. [Link]

-

YouTube. (2010, March 17). 20.04 Substrate Specificity. [Link]

-

ResearchGate. (n.d.). Determination of the G + C content of two Syntrophus buswellii strains by ultracentrifugation techniques. [Link]

-

Savchenko, T., et al. (2019). Arabidopsis Transcriptomics Reveals the Role of Lipoxygenase2 (AtLOX2) in Wound-Induced Responses. International Journal of Molecular Sciences, 20(17), 4172. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BDSF Analogues Inhibit Quorum Sensing-Regulated Biofilm Production in Xylella fastidiosa [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Modulation of Burkholderia cenocepacia Virulence and Energy Metabolism by the Quorum-Sensing Signal BDSF and Its Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 10. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. General Detoxification and Stress Responses Are Mediated by Oxidized Lipids through TGA Transcription Factors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic-di-GMP regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the RpfF-BDSF Axis: Mechanistic Insights and Experimental Workflows

Executive Summary

In the landscape of bacterial quorum sensing (QS), the diffusible signal factor (DSF) family represents a highly conserved mechanism of cell-to-cell communication. Among these signals, cis-2-dodecenoic acid, commonly known as Burkholderia diffusible signal factor (BDSF), plays a critical role in regulating virulence, swarming motility, and biofilm formation in opportunistic pathogens like Burkholderia cenocepacia (1)[1].

While the prompt highlights the interaction of 2-dodecenoic acid with RpfF, deep structural biology reveals that this is part of a sophisticated tripartite interactome. RpfF is the synthase that produces BDSF, but the regulatory interaction is mediated by the receptor protein RpfR . This whitepaper dissects the enzymatic generation of BDSF by RpfF, the structural basis of BDSF perception by RpfR, and the direct protein-protein feedback inhibition between RpfR and RpfF.

Enzymatic Architecture: The Dual Functionality of RpfF

RpfF is not a standard synthase; it is a bifunctional enzyme possessing both enoyl-CoA hydratase and thioesterase activities. The biosynthesis of BDSF does not utilize free fatty acids. Instead, it hijacks intermediates from the primary fatty acid synthesis (FAS II) pathway.

The synthesis of BDSF by RpfF occurs in two distinct catalytic steps (2)[2]:

-

Dehydration: RpfF dehydrates 3-hydroxydodecanoyl-ACP (acyl carrier protein) to form an intermediate, cis-2-dodecenoyl-ACP.

-

Thioester Cleavage: RpfF subsequently hydrolyzes the thioester bond linking the acyl chain to the ACP, releasing holo-ACP and the free cis-2-dodecenoic acid (BDSF) into the environment.

Two-step enzymatic synthesis of BDSF by the bifunctional RpfF synthase.

The RpfF-RpfR Interactome: Perception and Feedback Inhibition

The true complexity of 2-dodecenoic acid signaling lies in its perception. In B. cenocepacia, BDSF is detected by the multidomain receptor protein RpfR , which contains an N-terminal RpfF-interacting (FI) domain, a central Per-Arnt-Sim (PAS) domain, and C-terminal GGDEF and EAL (PDE) domains (3)[3].

Structural Basis of BDSF Recognition

BDSF binds specifically to the PAS domain of RpfR. The stereochemistry of the cis-2 double bond is critical for this interaction. Structural studies reveal that the electron-deficient C3 (Cβ) of the α,β-unsaturated carboxylic acid in BDSF interacts directly with the electron-rich amide nitrogen of a conserved Asparagine residue (Asn202) in the PAS domain (4)[4]. Saturated fatty acids (like dodecanoic acid) lack this double bond, incur a higher entropic cost upon binding, and fail to activate the receptor.

The Feedback Loop

Upon BDSF binding, the PAS domain undergoes an allosteric shift that activates the C-terminal EAL (phosphodiesterase) domain. This PDE activity degrades the intracellular second messenger cyclic di-GMP (c-di-GMP) into pGpG, triggering biofilm dispersal and virulence factor secretion (5)[5]. Concurrently, the FI domain of RpfR physically associates with RpfF. This direct protein-protein interaction acts as a molecular brake, restraining further BDSF synthesis to maintain homeostasis.

The RpfF-RpfR signaling axis highlighting signal perception and feedback inhibition.

Self-Validating Experimental Workflows

To accurately study the RpfF-BDSF-RpfR system, researchers must avoid common pitfalls, such as using free fatty acids as substrates or ignoring the transient nature of protein-protein interactions. The following protocols are engineered for high-fidelity validation.

Protocol A: Reconstitution of BDSF Biosynthesis and Kinetic Profiling

Causality Check: RpfF requires the ACP thioester linkage; free fatty acids are inert to RpfF. We utilize recombinant AasS to generate the physiological substrate.

-

Substrate Generation: Synthesize 3-hydroxydodecanoyl-ACP by incubating Vibrio harveyi acyl-ACP synthetase (AasS) with holo-ACP, ATP, and 3-hydroxydodecanoic acid.

-

Enzymatic Reaction: Incubate 1 µM purified recombinant RpfF with 50 µM 3-hydroxydodecanoyl-ACP in 50 mM HEPES buffer (pH 7.5) at 37°C for 30 minutes.

-

Quenching & Phase Extraction: Terminate the reaction by adding 1M HCl to drop the pH to ~3.0.

-

Why? BDSF is a carboxylic acid (pKa ~4.8). Acidification neutralizes the carboxylate group, driving the hydrophobic molecule entirely into the organic phase during subsequent ethyl acetate extraction.

-

-

LC-MS/MS Quantification: Analyze the dried organic extract using reverse-phase LC coupled to a triple quadrupole mass spectrometer.

-

Self-Validation Step: Run a parallel reaction with a catalytically dead RpfF mutant (e.g., E141A) to establish the baseline and rule out spontaneous thioester hydrolysis.

-

Protocol B: Surface Plasmon Resonance (SPR) of RpfF-RpfR Interaction

Causality Check: Pull-down assays often fail to capture transient regulatory interactions. SPR provides real-time, label-free kinetic data ( kon and koff ).

-

Sensor Chip Preparation: Immobilize His-tagged RpfR (or the isolated FI domain) onto an NTA sensor chip via standard amine coupling or Ni2+ capture.

-

Analyte Injection: Flow untagged RpfF over the chip at concentrations ranging from 10 nM to 1 µM.

-

Why untagged? Using untagged RpfF prevents steric hindrance from bulky purification tags, which could artificially lower the binding affinity at the FI interface.

-

-

Ligand-Induced Modulation: Repeat the injection in the presence of 10 µM BDSF to determine if PAS domain occupancy allosterically alters the FI domain's affinity for RpfF.

-

Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model.

-

Self-Validation Step: Use BSA as a negative control analyte to subtract non-specific bulk refractive index changes.

-

Quantitative Dynamics of the BDSF Axis

To contextualize the interaction kinetics, the table below summarizes representative parameters governing the RpfF-RpfR-BDSF system based on structural and biochemical consensus.

| Parameter | Molecular Interaction | Representative Value | Biological Significance |

| KM | RpfF + 3-hydroxydodecanoyl-ACP | ~15 - 25 µM | High substrate affinity ensures efficient hijacking of FAS II intermediates without leakage. |

| KD (Signal) | RpfR (PAS domain) + BDSF | ~1.0 - 2.5 µM | Low micromolar threshold ensures PDE activation occurs only at high bacterial cell densities. |

| KD (Protein) | RpfR (FI domain) + RpfF | ~50 - 100 nM | Tight protein-protein binding ensures rapid, highly sensitive feedback inhibition of BDSF synthesis. |

Therapeutic Horizons: Quorum Quenching Strategies

Understanding the exact interaction of 2-dodecenoic acid with the RpfF/RpfR complex opens novel avenues for "Quorum Quenching"—disarming pathogens without killing them, thereby reducing evolutionary pressure for antibiotic resistance.

Drug development professionals can leverage this data in two ways:

-

RpfF Inhibitors: Small molecules that mimic the transition state of 3-hydroxydodecanoyl-ACP can competitively inhibit RpfF, shutting down BDSF production and locking the colony in a low-virulence state.

-

RpfR Antagonists: Designing saturated analogs of BDSF (similar to dodecanoic acid) that bind the PAS domain but fail to engage Asn202. This would competitively block endogenous BDSF, preventing the allosteric activation of the PDE domain and trapping the bacteria in a high c-di-GMP state, which is detrimental to acute virulence and systemic dissemination.

References

- The cis-2-Dodecenoic Acid (BDSF)

- Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF PLOS Biology

- Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover Proceedings of the N

- Intraspecies Signaling Involving the Diffusible Signal Factor BDSF (cis-2-Dodecenoic Acid) Influences Virulence in Burkholderia cenocepacia Journal of Bacteriology - ASM Journals

- Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF (Extended Analysis) PLOS Biology

Sources

- 1. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Preparation and Utilization of cis-2-Dodecenoic Acid (BDSF) Stock Solutions for Biofilm Assays

Introduction & Mechanistic Grounding

The transition of bacteria from a free-swimming (planktonic) state to a surface-attached (sessile) biofilm state is a major driver of antimicrobial resistance and chronic infections. cis-2-Dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF), is a medium-chain fatty acid signaling molecule originally identified in the opportunistic pathogen Burkholderia cenocepacia [1].

Unlike traditional bactericidal agents, BDSF acts as an inter- and intra-species communication signal that actively induces the dispersion of established biofilms. Mechanistically, BDSF binds to the RpfR receptor, a sensor kinase with a PAS-GGDEF-EAL domain architecture. This binding event stimulates the phosphodiesterase (PDE) activity of RpfR, leading to the rapid intracellular degradation of cyclic dimeric guanosine monophosphate (c-di-GMP) [1, 2]. Because high levels of c-di-GMP are universally required for biofilm maintenance, its depletion forces the bacterial community to dismantle the extracellular polymeric substance (EPS) matrix and revert to a vulnerable planktonic state[2, 4].

Mechanistic pathway of BDSF-induced biofilm dispersion via c-di-GMP degradation.

Preparation of cis-2-Dodecenoic Acid Stock Solutions

Solvent Selection & Causality

cis-2-Dodecenoic acid is an unsaturated, medium-chain fatty acid. Due to its highly hydrophobic hydrocarbon tail, it is practically insoluble in aqueous buffers. Attempting to dissolve BDSF directly in culture media will result in micelle formation or precipitation, leading to inaccurate dosing and irreproducible assay results.

To ensure complete solubilization, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol must be used as the primary vehicle [5]. However, solvent toxicity is a critical constraint. The final concentration of DMSO or ethanol in the biological assay must not exceed 0.1% to 1% (v/v) . Higher concentrations induce membrane stress, which can artificially inhibit bacterial growth or disrupt biofilm architecture, confounding the readout of the dispersion assay [6].

Reconstitution Protocol

-

Equilibration: Allow the lyophilized cis-2-dodecenoic acid vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, which accelerates the degradation of the compound and alters the concentration of the stock.

-

Weighing: Weigh the required mass (Molecular Weight ≈ 198.30 g/mol ). For a standard 100 mM master stock, dissolve 19.83 mg of BDSF in 1 mL of anhydrous DMSO.

-

Solubilization: Vortex the solution vigorously for 1–2 minutes until completely clear.

-

Aliquot Generation: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Causality: The cis-double bond is highly susceptible to photo-oxidation and repeated freeze-thaw cycles, which can isomerize the compound into the inactive trans-conformation [5].

-

Inert Purging: Purge the headspace of each tube with an inert gas (Argon or Nitrogen) prior to capping to displace oxygen.

Storage & Stability

Table 1: Storage Guidelines for cis-2-Dodecenoic Acid Solutions [5]

| Storage Condition | Temperature | Atmosphere | Recommended Solvent | Estimated Stability |

| Optimal Long-Term | -20°C | Inert Gas (Ar/N2) | Anhydrous DMSO / Ethanol | > 2 years |

| Acceptable Short-Term | +4°C | Inert Gas (Ar/N2) | Anhydrous DMSO / Ethanol | Weeks to months |

| Not Recommended | Room Temp | Air | Non-anhydrous solvents | Days to weeks |

Self-Validating Biofilm Dispersion Assay

A robust biofilm assay must be a self-validating system. To ensure that the observed reduction in biofilm biomass is due to active dispersion rather than mere growth inhibition or solvent toxicity, the protocol incorporates strict internal controls and a viability counter-screen.

Experimental Design & Controls

-

Vehicle Control: Media containing the exact concentration of DMSO used in the highest BDSF treatment group (e.g., 0.1% DMSO). This isolates the effect of the solvent.

-

Positive Dispersion Control: A known enzymatic disruptor (e.g., DNase I for P. aeruginosa eDNA matrices) to confirm the biofilm is physically capable of being dispersed.

-

Negative Control (Sterility): Uninoculated media to establish the background absorbance of the crystal violet stain.

-

Viability Counter-Screen (Parallel MIC): A standard planktonic Minimum Inhibitory Concentration (MIC) assay run in parallel. Causality: True dispersion occurs at sub-lethal concentrations. If the BDSF concentration kills the bacteria, the reduction in biofilm is a bactericidal artifact, not a signaling-mediated dispersion.

Step-by-step workflow for the self-validating static biofilm dispersion assay.

Step-by-Step Methodology

-

Inoculation & Maturation: Dilute an overnight culture of the target organism (e.g., C. albicans or A. baumannii) 1:100 in fresh medium (e.g., TSB or YNB). Aliquot 100 µL per well into a 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24 hours to allow biofilm maturation [3, 6].

-

Pre-Treatment Wash: Carefully aspirate the supernatant using a multichannel pipette. Wash the wells twice with 150 µL of sterile PBS. Causality: This critical step removes loosely adherent planktonic cells. Without this wash, the assay cannot distinguish between the prevention of new attachment and the dispersion of pre-existing biofilm.

-

BDSF Treatment: Prepare working solutions of BDSF by diluting the 100 mM master stock into fresh culture media (typical range: 10 µM to 300 µM). Add 100 µL of the treatment to the washed biofilms. Include all controls. Incubate statically for 1 to 24 hours (kinetics vary by species).

-

Post-Treatment Wash & Fixation: Aspirate the treatment media (which now contains the dispersed, free-swimming cells) and wash twice with PBS. Heat-fix the remaining sessile biomass at 60°C for 60 minutes, or air-dry overnight.

-

Crystal Violet Staining: Add 125 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes. Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and the EPS matrix, providing a direct proxy for total biofilm biomass.

-

Dye Solubilization: Wash the wells 3–4 times with distilled water to remove unbound dye. Invert and tap the plate on paper towels to dry. Add 150 µL of 30% acetic acid (or 95% ethanol) to each well. Incubate for 15 minutes on a plate shaker. Causality: The dye must be fully solubilized into a homogenous solution to ensure an accurate and linear optical density reading.

-

Quantification: Transfer 100 µL of the solubilized dye to a new 96-well plate and measure the absorbance at 590 nm ( OD590 ) using a microplate reader.

Data Presentation & Expected Outcomes

When properly formulated and applied, cis-2-dodecenoic acid exhibits broad-spectrum, cross-kingdom dispersion activity. Table 2 outlines expected phenotypic outcomes based on established literature.

Table 2: Expected Efficacy of BDSF Across Target Organisms

| Target Organism | Assay Type | Effective Concentration | Phenotypic Outcome | Reference |

| Burkholderia cenocepacia | Static Microtiter | 10 - 50 µM | >80% reduction in biofilm biomass via RpfR activation. | [1, 2] |

| Candida albicans | Germ-tube / Biofilm | 30 - 60 µM | ~70% reduction in germ-tube formation; downregulation of HWP1 and ALS3. | [3] |

| Pseudomonas aeruginosa | Continuous Flow | 100 nM - 10 µM | Reversion of persister cells to antimicrobial-susceptible state. | [4] |

| Acinetobacter baumannii | Static Microtiter | 100 µM | Significant suppression of AbaI protein and biofilm formation. | [6] |

References

-

Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111. PLOS ONE. Available at:[Link]

-

Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. Microbiology Society. Available at:[Link]

-

Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Pharmaceuticals (MDPI). Available at:[Link]

-

Assessment of Antibiofilm Potencies of Nervonic and Oleic Acid against Acinetobacter baumannii Using In Vitro and Computational Approaches. Biomedicines (MDPI). Available at:[Link]

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Purification and Fractionation of Free Fatty Acids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex Biological Lipid Extracts (Plasma, Tissue, Marine Oils, Cell Cultures) Analytes: Free Fatty Acids (FFAs), Oxidized Lipid Derivatives (Oxylipins)

Executive Summary & Mechanistic Principles

The isolation of free fatty acids (FFAs) from complex biological matrices is a critical bottleneck in lipidomics and drug discovery. Biological extracts are highly heterogeneous, containing triglycerides, wax esters, sterols, and structural phospholipids that severely interfere with downstream chromatographic analysis.

This application note details a highly robust, self-validating Solid-Phase Extraction (SPE) methodology utilizing Aminopropyl (NH₂)-bonded silica . As a Senior Application Scientist, it is vital to understand the causality behind this sorbent choice. Aminopropyl silica operates via a dual-mode retention mechanism:

-

Normal-Phase Interaction: The silica backbone and amine groups form hydrogen bonds with polar lipids.

-

Weak Anion Exchange (WAX): The primary amine group (pKa ~9.8) remains positively charged under standard loading conditions. This creates a strong electrostatic bond with the deprotonated carboxylate moiety (COO⁻) of free fatty acids[1].

To selectively elute the FFAs, one cannot simply increase solvent polarity; the electrostatic bond must be chemically broken. This is achieved by introducing a precise concentration of acetic acid to the elution solvent, which drops the local pH, protonates the FFA into its neutral state (COOH), and releases it from the stationary phase[2].

Biological Context: Fatty Acids as Signaling Molecules

In modern drug development, FFAs are not merely viewed as metabolic energy substrates; they are potent signaling molecules. For example, oxidized fatty acid derivatives (oxylipins) such as 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) act as highly specific endogenous ligands[3]. Upon cellular uptake, these purified fatty acids directly activate nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), driving the transcription of genes responsible for lipid homeostasis and anti-inflammatory responses.

Figure 1: Mechanism of PPAR-alpha activation by purified free fatty acids like 9-OxoOTrE.

Experimental Design: Building a Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure absolute trustworthiness and scientific integrity, this workflow must be executed as a self-validating system :

-

Absolute Quantification via Internal Standards: Before any extraction begins, an unnatural internal standard (e.g., Heptadecanoic acid [C17:0] or a deuterated isotope like d31-Palmitic acid) must be spiked directly into the raw biological matrix[1]. This mathematical anchor corrects for both physical extraction losses and matrix-induced ion suppression during downstream.

-

The Frit Contamination Check: Standard commercial SPE cartridges utilize high-density polyethylene (HDPE) frits. Field-Proven Insight: When exposed to strong non-polar elution solvents like diethyl ether, HDPE frits can leach hydrocarbon polymers that manifest as severe background noise in GC-MS chromatograms. A mandatory "solvent-only" blank extraction must be run parallel to your samples. For ultra-trace lipidomics, transitioning to is highly recommended[4].

-

Oxidative Protection: Polyunsaturated fatty acids (PUFAs) are highly susceptible to auto-oxidation. All organic solvents should be supplemented with 50 mg/L of Butylated hydroxytoluene (BHT) to quench free radicals during the vacuum drying phases[5].

Detailed Protocol: Aminopropyl SPE Fractionation

The following protocol utilizes a 500 mg Aminopropyl (NH₂) silica SPE cartridge to fractionate a total lipid extract (previously obtained via the Bligh and Dyer method) into three distinct classes.

Figure 2: Step-by-step aminopropyl SPE workflow for the isolation of free fatty acids.

Step-by-Step Methodology

Step 1: Cartridge Conditioning

-

Action: Mount the 500 mg NH₂ SPE cartridge on a vacuum manifold. Pass 5 mL of Heptane (or Hexane) through the bed at a flow rate of ~1 mL/min[2].

-

Causality: This wets the silica pores and establishes a non-polar microenvironment, maximizing the initial retention of the complex lipid mixture.

Step 2: Sample Loading

-

Action: Reconstitute the dried total lipid extract in 1 mL of Chloroform (containing BHT). Load the sample onto the cartridge and allow it to flow under gravity[5].

-

Causality: Gravity flow maximizes the residence time, ensuring the weak anion exchange interaction fully engages between the target FFAs and the amine functional groups.

Step 3: Elution 1 - Neutral Lipids (Waste/Secondary Target)

-

Action: Elute with 10 mL of Chloroform:Isopropanol (2:1, v/v)[2].

-

Causality: This solvent system is sufficiently polar to disrupt the hydrogen bonds holding neutral lipids (triglycerides, wax esters, sterols) to the silica, but it lacks the acidic protons required to break the ionic bonds holding the FFAs.

Step 4: Elution 2 - Free Fatty Acids (Primary Target)

-

Action: Elute with 10 mL of Diethyl Ether:Acetic Acid (98:2, v/v) into a clean, pre-weighed glass collection tube[1].

-

Causality: The 2% acetic acid drops the local pH below the pKa of the fatty acids (~4.8). This protonates the FFAs into their neutral state, severing the electrostatic bond. The highly soluble diethyl ether then sweeps the purified FFAs off the column.

Step 5: Elution 3 - Phospholipids (Waste/Secondary Target)

-

Action: Elute with 10 mL of 100% Methanol[5].

-

Causality: Methanol is a highly polar, protic solvent that completely disrupts the strong dipole-dipole interactions retaining the complex structural phospholipids.

Step 6: Concentration and Downstream Preparation

-

Action: Evaporate the FFA fraction under a gentle stream of high-purity nitrogen gas at 30°C.

-

Causality: Nitrogen prevents oxidative degradation. The purified film can now be derivatized (e.g., methanolic HCl) to form Fatty Acid Methyl Esters (FAMEs) for GC-MS, or reconstituted in an LC-MS mobile phase.

Quantitative Data Presentation

The following table summarizes the expected quantitative performance of the Aminopropyl SPE fractionation method, assuming a 500 mg sorbent bed and optimal flow rates.

| Lipid Fraction | Elution Solvent System | Elution Volume | Expected Recovery (%) | Target Analytes |

| Fraction 1: Neutral Lipids | Chloroform : Isopropanol (2:1, v/v) | 10 mL | > 95% | Triglycerides, Wax Esters, Sterols |

| Fraction 2: Free Fatty Acids | Diethyl Ether : Acetic Acid (98:2, v/v) | 10 mL | 92 - 98% | Palmitic Acid, 9-OxoOTrE, Oleic Acid |

| Fraction 3: Phospholipids | Methanol (100%) | 10 mL | > 90% | Phosphatidylcholine, Sphingomyelin |

References

-

Selective Isolation of Lipid Classes from cold-water corals via SPE for Quantitative Fatty Acid Profiling Source: Protocols.io URL:[Link]

-

Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography Source: Waters Corporation URL:[Link]

-

The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS Source: MDPI Foods URL:[Link]

-

Author's personal copy (Comparison of SPE columns for potential analytical artifacts) Source: Organic Geochemistry URL:[Link]

-

A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil Source: PLoS One URL:[Link]

Sources

Application Note: Optimized Knoevenagel-Doebner Condensation for the Synthesis of trans-2-Dodecenoic Acid

Introduction & Scientific Rationale

trans-2-Dodecenoic acid is an α,β -unsaturated fatty acid of significant interest across drug development, materials science, and microbiology. While its cis-isomer is widely recognized as the Burkholderia diffusible signal factor (BDSF) involved in the dispersal of bacterial biofilms[1], the trans-isomer serves as a highly stable, critical intermediate for synthesizing modified hydrogels, antimicrobial coatings, and novel liposomal drug delivery systems[1].

The most robust and scalable method for synthesizing trans-2-dodecenoic acid is the Knoevenagel condensation of decanal with malonic acid, followed immediately by a Doebner modification (decarboxylation). This application note provides a comprehensive, self-validating protocol for this synthesis, detailing the mechanistic causality behind each experimental choice to ensure maximum yield, high purity, and strict stereoselectivity.

Mechanistic Rationale & Causality

The classical Knoevenagel condensation relies on the nucleophilic addition of an active methylene compound to a carbonyl group. By employing the Doebner modification—using a synergistic mixture of pyridine and a secondary amine (piperidine)—the reaction achieves high efficiency and thermodynamic control, heavily favoring the E (trans) isomer.

-

Iminium Ion Activation (Causality): The addition of catalytic piperidine is not merely basic; it is highly nucleophilic. Piperidine condenses with decanal to form an electrophilic iminium intermediate. This drastically lowers the activation energy for the nucleophilic attack by the malonate enolate compared to the native aldehyde.

-

Solvent & Decarboxylation Facilitator (Causality): Pyridine acts as both the solvent and a weak base. Following the initial condensation and dehydration to form the alkylidenemalonic acid intermediate, the mixture must be heated. Pyridine orchestrates the decarboxylation by forming a stabilized zwitterionic transition state, allowing the smooth extrusion of carbon dioxide gas.

-

Stereocontrol: The decarboxylation step under thermodynamic control (reflux conditions) minimizes steric clash between the bulky decyl chain and the carboxylate group, resulting in an E/Z ratio exceeding 98:2.

Mechanistic workflow of the Knoevenagel-Doebner synthesis of trans-2-dodecenoic acid.

Experimental Protocol: Synthesis of trans-2-Dodecenoic Acid

Materials & Reagents

-

Decanal (C₁₀H₂₀O, 1.0 equiv, 50 mmol, 7.8 g)

-

Malonic acid (C₃H₄O₄, 1.2 equiv, 60 mmol, 6.2 g)

-

Pyridine (Anhydrous, 3.0 equiv, 150 mmol, 12 mL)

-

Piperidine (Catalytic, 0.1 equiv, 5 mmol, 0.5 mL)

-

5N Sulfuric acid (H₂SO₄) or 6N Hydrochloric acid (HCl)

-

Petroleum ether or Hexane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Reagent Assembly (Controlled Exotherm) In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.2 g of malonic acid and 12 mL of anhydrous pyridine. Stir until partially dissolved. Causality: Pyridine acts as the solvent. Malonic acid may not dissolve completely until the amine catalyst is added and the temperature is raised.

Step 2: Catalyst & Substrate Addition Add 0.5 mL of piperidine, followed by the dropwise addition of 7.8 g of decanal over 5 minutes at room temperature. Attach a reflux condenser fitted with a drying tube (CaCl₂) to prevent moisture ingress, which could prematurely hydrolyze the iminium intermediate.

Step 3: Condensation & Decarboxylation (Self-Validating Step) Transfer the flask to an oil bath and heat to 90–100 °C. Self-Validation: Observe the reaction mixture. The onset of the Doebner modification is marked by the steady evolution of CO₂ gas (bubbling). The reaction is functionally complete when gas evolution ceases (typically 3–4 hours).

Step 4: Acidic Quench & Workup Cool the reaction mixture to room temperature, then pour it into a beaker containing 100 g of crushed ice and 50 mL of water. Slowly add 5N H₂SO₄ until the aqueous phase reaches pH < 2. Self-Validation: Verify the pH using Congo Red indicator paper. Causality: The product exists as a soluble pyridinium/piperidinium carboxylate salt. Strong acidification protonates the carboxylate, forcing the highly lipophilic 2-dodecenoic acid out of the aqueous phase[2].